![molecular formula C7H10N2O2 B1338334 3-(Furan-2-yl)propanehydrazide CAS No. 98334-58-8](/img/structure/B1338334.png)
3-(Furan-2-yl)propanehydrazide
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Overview
Description
3-(Furan-2-yl)propanehydrazide is an organic compound with the chemical formula C7H10N2O2 . It is derived from the hydrazide of furfural, a compound that is commonly found in natural sources.
Synthesis Analysis
The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
The molecular weight of 3-(Furan-2-yl)propanehydrazide is 154.17 g/mol. The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Chemical Reactions Analysis
Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “3-(Furan-2-yl)propanehydrazide”, focusing on six unique applications:
Antifungal Applications
This compound has been found to inhibit the growth of yeast-like fungi Candida albicans at certain concentrations, indicating potential use in antifungal treatments .
Anticancer Research
Studies have shown that derivatives of this compound exhibit cytotoxic effects toward lung carcinoma, suggesting its use in anticancer research .
Synthesis of Propenoic Acid Derivatives
A novel method involving this compound has been developed for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which are valuable in various chemical syntheses .
Antibacterial Activity
The compound has been used in the design and synthesis of nitrofurantoin analogues with antibacterial activity, highlighting its role in developing new antibacterial agents .
Flavoring Agent in Food Industry
Derivatives of this compound, such as ethyl 3-(furan-2-yl)propionate, can be used as flavoring agents, demonstrating its versatility beyond pharmaceutical applications .
Biomass Conversion
The compound is part of the furan family, which is used extensively in biomass conversion to produce various chemicals for industries like pharmaceuticals, resins, agrochemicals, and lacquers .
MDPI - Synthesis of 3-Aryl-3-(Furan-2-yl) Springer - Theoretical and molecular mechanistic investigations IntechOpen - Recent Advances in Syntheses and Antibacterial Activity IntechOpen - Furan Derivatives - Recent Advances and Applications MilliporeSigma - Ethyl 3-(furan-2-yl)propionate
Mechanism of Action
Target of Action
3-(Furan-2-yl)propanehydrazide is a derivative of furfural, a compound commonly found in natural sources
Mode of Action
. This reactivity may play a role in the compound’s interaction with its targets.
Biochemical Pathways
. These compounds have been employed as medicines in various disease areas, suggesting that they may interact with multiple biochemical pathways.
Result of Action
, suggesting that they may exert their effects by inhibiting the growth of certain microorganisms.
properties
IUPAC Name |
3-(furan-2-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPABFIQVPBCHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547239 |
Source
|
Record name | 3-(Furan-2-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)propanehydrazide | |
CAS RN |
98334-58-8 |
Source
|
Record name | 3-(Furan-2-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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